molecular formula C19H24N2O5S B394408 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B394408
M. Wt: 392.5g/mol
InChI Key: XCDLYQVKMRQWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine is a member of piperazines.

Scientific Research Applications

Cancer Research

A compound structurally related to 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been studied for its anticancer properties. It induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. When combined with other anticancer agents, it exhibits a synergistic effect in inhibiting the growth of cancer cells, including drug-resistant variants. This compound also shows potent anti-growth activity and anti-proliferation of cancer cells at low nanomolar concentrations. Its interaction with p68 RNA helicase, a crucial player in cell proliferation and cancer progression, has been a significant focus of these studies (Lee et al., 2013).

Neuroreceptor Studies

Research has been conducted on analogs of this compound for their potential as sigma receptor ligands in positron emission tomography (PET) studies. These studies focus on the synthesis and evaluation of labeled compounds that are selective for sigma(1) receptors, which could play a role in various neurological disorders (Kawamura et al., 2003).

Crystal Structure and Computational Analysis

The crystal structures of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and analyzed. These studies include density functional theory (DFT) calculations to understand reactive sites for electrophilic and nucleophilic interactions. The compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with significant insights gained from molecular Hirshfeld surface analysis (Kumara et al., 2017).

Antimicrobial and Antioxidant Activities

1-(1,4-Benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antioxidant activities. Some of these compounds have shown significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity (Mallesha et al., 2011).

Adenosine Receptor Research

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been designed and characterized as antagonists for A(2B) adenosine receptors. These compounds have shown subnanomolar affinity and high selectivity, making them potential candidates for further study in the context of various physiological and pathological processes involving adenosine receptors (Borrmann et al., 2009).

properties

Product Name

1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O5S/c1-24-17-7-5-4-6-16(17)20-10-12-21(13-11-20)27(22,23)15-8-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3

InChI Key

XCDLYQVKMRQWLX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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